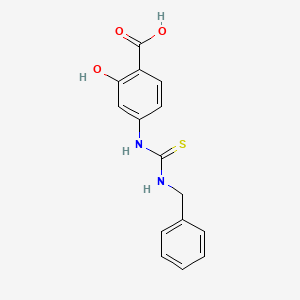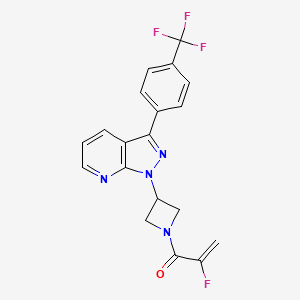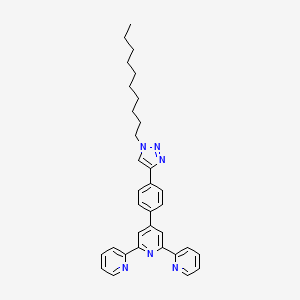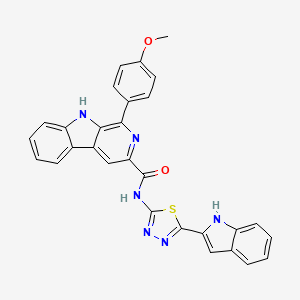
Topoisomerase II|A-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topoisomerase II|A-IN-3 is a compound that targets topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation. Topoisomerase II is crucial for managing DNA tangles and supercoils by cutting both strands of the DNA helix simultaneously and then rejoining them.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II|A-IN-3 typically involves multi-step organic synthesisCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Topoisomerase II|A-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography .
Wissenschaftliche Forschungsanwendungen
Topoisomerase II|A-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the mechanisms of topoisomerase II.
Biology: Employed in research on DNA replication, transcription, and chromosome segregation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, leading to DNA damage and cell death in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
Topoisomerase II|A-IN-3 exerts its effects by binding to topoisomerase II and stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets of this compound include the ATPase domain and the DNA cleavage-rejoining core of topoisomerase II. The pathways involved in its mechanism of action include the induction of DNA damage response and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Mitoxantrone: A topoisomerase II inhibitor used in the treatment of certain types of cancer
Uniqueness
Topoisomerase II|A-IN-3 is unique due to its specific binding affinity and selectivity for topoisomerase II. It has shown promising results in preclinical studies, demonstrating potent anticancer activity with potentially fewer side effects compared to other topoisomerase II inhibitors .
Eigenschaften
Molekularformel |
C29H20N6O2S |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
N-[5-(1H-indol-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C29H20N6O2S/c1-37-18-12-10-16(11-13-18)25-26-20(19-7-3-5-9-22(19)31-26)15-23(32-25)27(36)33-29-35-34-28(38-29)24-14-17-6-2-4-8-21(17)30-24/h2-15,30-31H,1H3,(H,33,35,36) |
InChI-Schlüssel |
LLQVYDJGSVIJDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)NC4=NN=C(S4)C5=CC6=CC=CC=C6N5)C7=CC=CC=C7N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


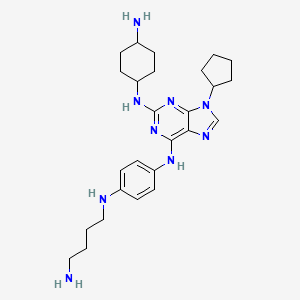

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
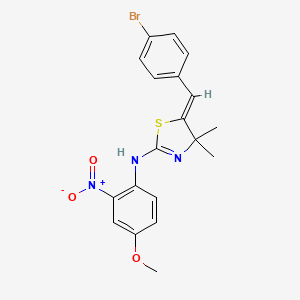
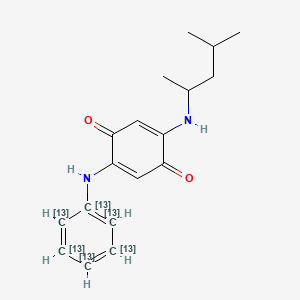
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
